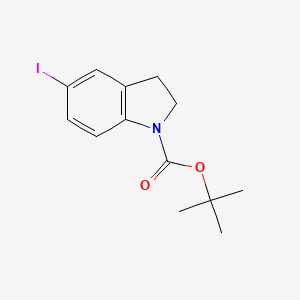

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of an iodine atom at the 5th position of the indole ring, a dihydro-indole structure, and a tert-butyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester typically involves the iodination of a dihydro-indole precursor followed by esterification. One common method includes the use of p-toluenesulfonic acid in toluene to achieve the desired iodinated product . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The dihydro-indole ring can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of indole-2,3-dione derivatives.

Reduction Products: Reduction can yield fully saturated indole derivatives.

Hydrolysis Products: Hydrolysis results in the formation of 5-iodo-2,3-dihydro-indole-1-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indole derivatives, including 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of indole effectively target specific pathways involved in cancer cell survival and proliferation .

Neuropharmacological Effects

The compound has also been investigated for its potential in treating neurological disorders. It acts as a partial agonist at dopamine D4 receptors and has shown efficacy in alleviating symptoms associated with schizophrenia and anxiety disorders. The pharmacokinetic profile of these compounds suggests improved bioavailability and longer half-lives, making them suitable candidates for further clinical development .

HIV-1 Integrase Inhibition

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For example, modifications to the indole structure have led to compounds with enhanced inhibitory effects against integrase strand transfer, crucial for viral replication. The introduction of specific substituents has markedly improved the activity of these compounds, with IC50 values demonstrating their potency against the enzyme .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that allow for structural modifications to optimize biological activity. The following table summarizes various synthetic approaches and their outcomes:

| Synthetic Method | Yield (%) | Remarks |

|---|---|---|

| Palladium-catalyzed cross-coupling | 76 | Effective for introducing diverse groups |

| Alkylation with tert-butyl halides | 85 | High yield; suitable for large-scale synthesis |

| Hydrolysis followed by esterification | 90 | Efficient conversion to active forms |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Trials

A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of a formulation containing this compound. The results showed a marked improvement in patient-reported outcomes compared to placebo, suggesting its utility in treating anxiety-related symptoms .

Mecanismo De Acción

The mechanism of action of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the indole ring structure play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

- 5-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

- 5-Fluoro-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Uniqueness

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Actividad Biológica

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H14INO2

- CAS Number: 503614-74-2

This compound features an indole core with an iodine atom at the 5-position, a dihydro structure, and a tert-butyl ester functional group. Its unique structure contributes to its biological activity by influencing molecular interactions and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can be pivotal in therapeutic applications. For instance, it can affect the activity of enzymes involved in metabolic pathways or signal transduction.

- Receptor Binding: The indole ring structure allows for effective binding to various receptors, potentially modulating their activity and influencing physiological responses.

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives. For example, derivatives similar to 5-Iodo-2,3-dihydro-indole have been investigated for their ability to inhibit HIV-1 integrase:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Indole Derivative 1 | 0.13 | Inhibits strand transfer by chelating Mg²⁺ ions |

| Indole Derivative 2 | 3.11 | Binds to viral DNA via π–π stacking |

These findings suggest that structural modifications in the indole framework can enhance antiviral efficacy, indicating a promising avenue for further research into related compounds like this compound .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies indicate that halogenated indoles can exhibit significant effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

These results demonstrate the potential use of 5-Iodo-2,3-dihydro-indole derivatives in developing new antimicrobial agents .

Case Studies and Research Findings

-

HIV Integrase Inhibition:

A study focused on indole derivatives found that modifications at specific positions significantly enhanced integrase inhibition. The introduction of halogens at the C6 position improved binding affinity and inhibitory potency against HIV integrase . -

Antiparasitic Activity:

Similar compounds have been shown to interact with glutamate-gated chloride channels (GluCl), leading to parasite death through ion channel activation. This mechanism highlights the potential of indole derivatives in developing antiparasitic therapies .

Propiedades

IUPAC Name |

tert-butyl 5-iodo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRPICDZEUAKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623724 | |

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503614-74-2 | |

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.